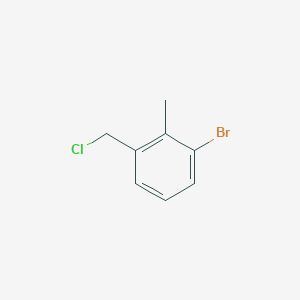

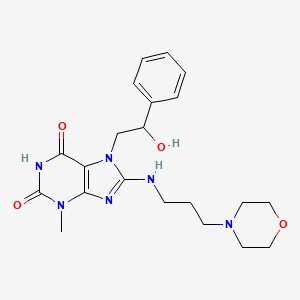

![molecular formula C8H6ClIN2O2S B2503385 5-氯-6-碘-2-(甲磺酰基)-1H-苯并[d]咪唑 CAS No. 1219741-19-1](/img/structure/B2503385.png)

5-氯-6-碘-2-(甲磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar imidazole derivatives. For instance, imidazole-1-sulfonyl azide hydrochloride is a diazotransfer reagent that can be used to convert primary amines into azides and activated methylene substrates into diazo compounds . This suggests potential pathways for modifying imidazole rings, which could be applicable to the synthesis of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. The first paper describes the synthesis of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, which could be used in the synthesis of imidazole-containing compounds . This reagent is advantageous due to its stability, ease of preparation, and cost-effectiveness. Although the synthesis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms. The papers do not provide specific information on the molecular structure of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, but the analysis of related compounds, such as the antimycotic agents mentioned in the second paper, could offer insights into the structural characteristics and substituent effects on the imidazole ring .

Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can vary widely depending on the substituents attached to the imidazole ring. The first paper discusses the use of imidazole-1-sulfonyl azide hydrochloride as a diazo donor, which could be relevant to the chemical reactions of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole if diazo functional groups are involved . The second paper does not provide information on chemical reactions specific to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. While the papers do not discuss the specific properties of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, the antimycotic agents analyzed in the second paper suggest that imidazole derivatives can be effectively analyzed using gas chromatography-mass spectrometry, which could be applicable to the compound for determining its physical and chemical properties .

科学研究应用

抗氧化能力测定

苯并咪唑衍生物已被研究其抗氧化特性。例如,ABTS/PP脱色测定法是一种用于测量包括苯并咪唑在内的化合物的抗氧化能力的方法。该测定法突出了特定的苯并咪唑衍生物如何与抗氧化剂反应,形成偶联加合物或在不偶联的情况下进行氧化。这些相互作用对于了解苯并咪唑衍生物的抗氧化潜力和特定反应途径至关重要,这可能与开发新的抗氧化剂有关 (Ilyasov 等人,2020)。

抗肿瘤活性

咪唑衍生物,包括苯并咪唑化合物,的抗肿瘤活性已得到广泛研究。这些化合物,例如咪唑和苯并咪唑的双(2-氯乙基)氨基衍生物,在抗肿瘤特性方面已在临床前测试中显示出前景。苯并咪唑的结构多功能性允许合成具有多种生物活性的化合物,可能包括新的抗肿瘤药物 (Iradyan 等人,2009)。

中枢神经系统作用药物

苯并咪唑及其相关化合物转化为有效的中枢神经系统 (CNS) 作用药物的研究已经展开。合成和修饰这些化合物以增强其 CNS 特性(例如激动剂、拮抗剂和其他神经学效应)证明了苯并咪唑衍生物在治疗 CNS 疾病中的潜力 (Saganuwan,2020)。

药物杂质

质子泵抑制剂奥美拉唑及其相关杂质的合成研究展示了苯并咪唑衍生物的药物应用。这些研究提供了对合成过程的见解,强调了在药物开发中了解和控制杂质的重要性 (Saini 等人,2019)。

医药前景

苯并咪唑衍生物的药物化学丰富且多样,应用范围从抗菌剂到降压剂。这些化合物在广泛的药理功能中发挥着关键作用,展示了苯并咪唑衍生物在医学中的治疗多功能性 (Vasuki 等人,2021)。

作用机制

The compound might be synthesized via Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The environmental stability and efficacy of this compound could be influenced by factors such as pH, temperature, and presence of other chemicals, but specific details would require experimental data.

属性

IUPAC Name |

6-chloro-5-iodo-2-methylsulfonyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2O2S/c1-15(13,14)8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBJKUTYRBSQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

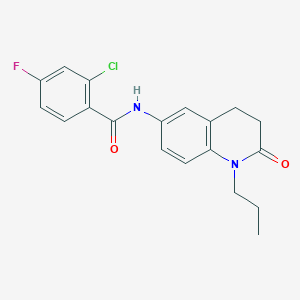

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

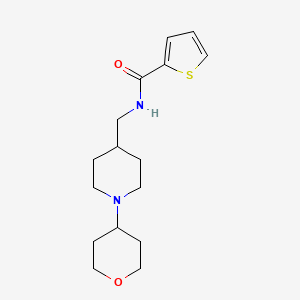

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

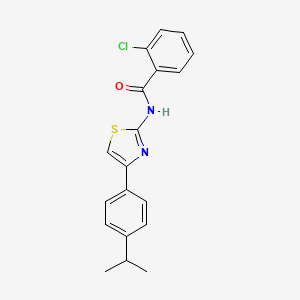

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)